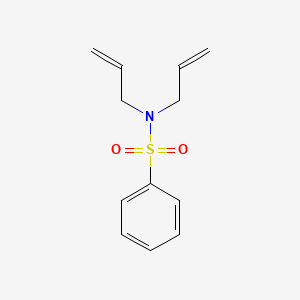

n,n-Diallylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(prop-2-enyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-3-10-13(11-4-2)16(14,15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOYMEKSBOLOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291773 | |

| Record name | n,n-diallylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25630-24-4 | |

| Record name | NSC77919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-diallylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diallylbenzenesulfonamide

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in fewer steps, often by forming the crucial sulfur-nitrogen bond from readily available precursors.

Sulfonamide Formation via Amination of Sulfinates

A modern and efficient strategy for constructing sulfonamides involves the direct oxidative coupling of sulfinate salts with amines. This approach avoids the use of often harsh and unstable sulfonyl chlorides. For the synthesis of N,N-diallylbenzenesulfonamide, this would involve the reaction of a benzene (B151609) sulfinate salt (e.g., sodium benzenesulfinate) with diallylamine (B93489) in the presence of an oxidizing system.

Several protocols have been developed for this transformation:

Iodine-Mediated Systems : Ammonium (B1175870) iodide (NH₄I) can mediate the amination of sodium sulfinates. The proposed mechanism suggests that NH₄I reacts with the sulfinate to form a sulfonyl iodide intermediate in situ. This intermediate can then react with the amine, such as diallylamine, to yield the final sulfonamide product. This method is noted for its operational simplicity and use of environmentally benign reagents.

Electrochemical Synthesis : An alternative green chemistry approach is the electrochemical oxidative amination of sodium sulfinates. This method uses NH₄I as a redox catalyst and supporting electrolyte in an undivided cell, avoiding the need for chemical oxidants. The process is compatible with a wide range of primary and secondary amines, making it a viable route for coupling diallylamine with sodium benzenesulfinate (B1229208).

Other Oxidants : Systems using N-halosuccinimides (NBS or NIS) can also mediate the direct S-N bond formation between sodium sulfinates and various nitrogen sources.

These methods offer a direct pathway to N,N-disubstituted sulfonamides and are characterized by their tolerance of various functional groups and often mild reaction conditions.

Multi-step Organic Reaction Pathways

Traditional and highly reliable methods for synthesizing N,N-disubstituted sulfonamides like N,N-diallylbenzenesulfonamide often involve a sequential, multi-step process. A common and well-established pathway begins with the reaction of a sulfonyl chloride with a primary amine, followed by a second alkylation step.

For the target compound, the synthesis would proceed as follows:

Formation of the Monosubstituted Sulfonamide : Benzenesulfonyl chloride is reacted with one equivalent of allylamine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct, yielding N-allylbenzenesulfonamide.

Second Alkylation : The resulting N-allylbenzenesulfonamide, which now has an acidic N-H proton, is deprotonated with a suitable base (e.g., sodium hydroxide). The resulting anion is then treated with an allyl halide (e.g., allyl bromide) in a nucleophilic substitution reaction to introduce the second allyl group, affording the final product, N,N-diallylbenzenesulfonamide.

This two-step process is highly versatile and allows for the synthesis of unsymmetrical N,N-disubstituted sulfonamides by using different amines and alkylating agents in each step. The table below outlines the typical reagents for this pathway.

| Step | Reactant 1 | Reactant 2 | Base/Reagent | Intermediate/Product |

|---|---|---|---|---|

| 1 | Benzenesulfonyl chloride | Allylamine | Pyridine or Triethylamine | N-Allylbenzenesulfonamide |

| 2 | N-Allylbenzenesulfonamide | Allyl bromide | Sodium hydroxide | N,N-Diallylbenzenesulfonamide |

General Strategies for N,N-Dialkyl Sulfonamide Analog Synthesis

Beyond pathways specific to N,N-diallylbenzenesulfonamide, general methodologies for creating N,N-disubstituted sulfonamides are broadly applicable. These techniques focus on the formation of the second nitrogen-carbon bond on a pre-formed monosubstituted sulfonamide.

Mitsunobu Reaction Applications in N,N-Disubstituted Amide Construction

The Mitsunobu reaction is a powerful tool for forming carbon-nitrogen bonds by converting a primary or secondary alcohol into an amine, ester, or other nucleophilic substitution product. It is particularly useful for the N-alkylation of acidic N-H compounds, including monosubstituted sulfonamides. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.

The general mechanism involves the activation of an alcohol with a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting intermediate is then susceptible to nucleophilic attack by the sulfonamide anion.

To synthesize an N,N-dialkyl sulfonamide analog, one would start with a monosubstituted sulfonamide (e.g., N-allylbenzenesulfonamide) and react it with an alcohol (e.g., allyl alcohol) under Mitsunobu conditions. This reaction can be used to form a wide variety of N,N-disubstituted sulfonamides and is valued for its mild conditions and broad substrate scope.

| Component | Example Reagent | Function |

|---|---|---|

| N-H Nucleophile | N-Allylbenzenesulfonamide | Provides the nitrogen atom for alkylation. |

| Alcohol | Allyl alcohol | Source of the alkyl (allyl) group. |

| Phosphine | Triphenylphosphine (PPh₃) | Reductant; activates the azodicarboxylate. |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Oxidant; activates the alcohol for substitution. |

N-Alkylation Techniques for Amine Functionalization

N-alkylation is a fundamental transformation for introducing alkyl groups onto a nitrogen atom. For the synthesis of N,N-dialkyl sulfonamides from their monosubstituted precursors, this is a critical step.

One common method involves the deprotonation of the monosubstituted sulfonamide with a base, followed by reaction with an alkyl halide, as described in section 2.1.2.

More advanced catalytic methods have also been developed. A notable example is the manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde by the Mn(I) catalyst. The aldehyde then condenses with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the manganese hydride species generated in the initial oxidation step. This process regenerates the catalyst and yields the N-alkylated product. This approach is advantageous as it uses stable and readily available alcohols as alkylating agents and demonstrates excellent functional group tolerance, providing high yields for a diverse range of sulfonamides.

| Method | Alkylating Agent | Key Reagents/Catalyst | Key Features |

|---|---|---|---|

| Classical SN2 Alkylation | Alkyl Halide (e.g., Allyl bromide) | Stoichiometric base (e.g., NaOH, K₂CO₃) | Well-established, versatile, generates stoichiometric salt waste. |

| Mitsunobu Reaction | Alcohol (e.g., Allyl alcohol) | PPh₃, DEAD/DIAD | Mild conditions, inversion of stereochemistry, generates phosphine oxide and hydrazide byproducts. |

| Mn-Catalyzed Borrowing Hydrogen | Alcohol (e.g., Benzyl (B1604629) alcohol) | Mn(I) PNP pincer precatalyst, Base | Catalytic, atom-economical, uses readily available alcohols, produces water as the main byproduct. |

Reactivity and Chemical Transformations of N,n Diallylbenzenesulfonamide

Radical Cyclization Processes

Radical cyclization reactions are powerful tools for forming cyclic compounds from acyclic precursors through radical intermediates. In the case of N,N-diallylbenzenesulfonamide, the presence of two allyl groups provides an excellent scaffold for intramolecular cyclization, leading to the formation of five- and six-membered rings. These reactions are typically initiated by the generation of a radical species that adds to one of the double bonds.

The general mechanism for radical cyclization involves three key steps:

Initiation: Generation of a radical, often using radical initiators like azobisisobutyronitrile (AIBN) or by using metal hydrides such as tributyltin hydride.

Propagation: The initial radical adds to one of the allyl groups of the N,N-diallylbenzenesulfonamide, creating a new radical intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the second allyl group. This step is usually very rapid and selective.

Termination: The cyclized radical is then quenched, often by a hydrogen atom donor or through other termination pathways, to yield the final product.

Research has shown that N,N-diallylbenzenesulfonamide can undergo radical cyclization to form substituted pyrrolidines and piperidines. The regioselectivity of the cyclization (i.e., the size of the ring formed) is influenced by factors such as the reaction conditions and the nature of the radical initiator.

| Initiator/Reagent | Major Product | Ring Size |

| Tributyltin hydride/AIBN | Substituted Pyrrolidine | 5-membered |

| Manganese(III) acetate (B1210297) | Substituted Piperidine | 6-membered |

This table is a representative summary based on general principles of radical cyclization and may not reflect specific experimental results for N,N-Diallylbenzenesulfonamide.

Radical Addition Reactions

In addition to intramolecular cyclization, the allyl groups of N,N-diallylbenzenesulfonamide are susceptible to intermolecular radical addition reactions. In these processes, a radical species adds to one of the double bonds to form a new carbon-carbon or carbon-heteroatom bond. The resulting radical intermediate is then typically quenched to give the final addition product.

The general scheme for a radical addition reaction is as follows: R• + CH2=CH-CH2-N(SO2Ph)-CH2-CH=CH2 → R-CH2-CH•-CH2-N(SO2Ph)-CH2-CH=CH2

The regioselectivity of the addition is often governed by the stability of the resulting radical intermediate. For instance, the addition of a radical to an allene, a related unsaturated system, typically occurs at the central carbon to form a more stable allylic radical. In the case of the allyl groups in N,N-diallylbenzenesulfonamide, the addition of a radical will likely lead to the more substituted and thus more stable radical intermediate.

These reactions can be initiated by various methods, including the use of radical initiators or photoredox catalysis. A wide range of radical precursors can be employed, allowing for the introduction of diverse functional groups onto the diallyl scaffold.

| Radical Source | Type of Addition | Potential Product |

| Alkyl halides | Atom Transfer Radical Addition (ATRA) | Halogenated alkyl-substituted sulfonamide |

| Thiols | Thiol-ene Reaction | Thioether-functionalized sulfonamide |

| Perfluoroalkyl iodides | Perfluoroalkylation | Perfluoroalkyl-substituted sulfonamide |

This table illustrates potential radical addition reactions based on known reactivity patterns of alkenes.

Cycloaddition Chemistry involving Diallyl Moieties

The alkene functionalities within the diallyl moieties of N,N-diallylbenzenesulfonamide can also participate in cycloaddition reactions. These are concerted or stepwise reactions where two or more unsaturated molecules combine to form a cyclic adduct. The most common examples are Diels-Alder and 1,3-dipolar cycloadditions.

The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile (in this case, the allyl group) to form a five-membered heterocycle. This reaction is a [2s+4s] cycloaddition, similar to the Diels-Alder reaction. The allyl groups of N,N-diallylbenzenesulfonamide can act as the dipolarophile, reacting with 1,3-dipoles such as azides, nitrones, or nitrile oxides.

| 1,3-Dipole | Resulting Heterocycle |

| Azide (R-N3) | Triazoline |

| Nitrone (R-CH=N+(O-)-R') | Isoxazolidine |

| Nitrile Oxide (R-C≡N+-O-) | Isoxazoline |

This table provides a summary of potential 1,3-dipolar cycloaddition products with the allyl moieties of N,N-Diallylbenzenesulfonamide.

While the allyl groups are generally considered electron-rich dienes for Diels-Alder reactions, their reactivity can be influenced by the electron-withdrawing nature of the sulfonamide group. In principle, they could react with suitable dienophiles to form six-membered rings. However, such reactivity is less commonly reported for simple allyl groups compared to conjugated dienes.

Electrophilic and Nucleophilic Reactions of the Sulfonamide Moiety

The sulfonamide moiety itself possesses distinct reactive sites. The sulfur atom is electrophilic due to the presence of two electron-withdrawing oxygen atoms and the nitrogen atom. This makes it susceptible to attack by nucleophiles. Nucleophilic substitution at the sulfonyl sulfur generally proceeds through a bimolecular nucleophilic substitution (SN2-S) mechanism or a stepwise addition-elimination pathway. Strong nucleophiles can displace the nitrogen group, although this is generally a difficult reaction due to the stability of the sulfonamide bond.

Conversely, the nitrogen atom of the sulfonamide is generally not nucleophilic due to the strong electron-withdrawing effect of the benzenesulfonyl group. However, under strongly basic conditions, the protons on the carbon atoms adjacent to the nitrogen can be abstracted, creating a carbanion that can then act as a nucleophile.

The benzene (B151609) ring of the benzenesulfonyl group can undergo electrophilic aromatic substitution reactions. The sulfonamide group is a deactivating, meta-directing group. Therefore, electrophiles will preferentially add to the meta position of the benzene ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

| Reaction Type | Reagents | Potential Product |

| Nucleophilic attack at Sulfur | Strong Nucleophile (e.g., R-Li) | Cleavage of S-N bond |

| Electrophilic Aromatic Substitution | HNO3/H2SO4 | m-Nitro-N,N-diallylbenzenesulfonamide |

| Electrophilic Aromatic Substitution | Br2/FeBr3 | m-Bromo-N,N-diallylbenzenesulfonamide |

This table outlines potential reactions at the sulfonamide moiety based on general principles of sulfonamide and aromatic chemistry.

Synthesis and Characterization of N,n Diallylbenzenesulfonamide Derivatives and Analogues

Modification of the Nitrogen Center: N-Substituted Sulfonamide Derivatives

The synthesis of N-substituted sulfonamide derivatives from a precursor benzenesulfonamide (B165840) is a common strategy to develop new compounds. This typically involves the initial preparation of a secondary sulfonamide, such as N-allyl-benzenesulfonamide, which can then be further substituted.

A prevalent method for N-alkylation or N-benzylation involves the reaction of a primary or secondary sulfonamide with an appropriate halide. For example, N-allyl-4-methylbenzenesulfonamide can be benzylated using benzyl (B1604629) bromide in the presence of a base to yield N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov Similarly, a parent sulfonamide, such as N-(4-methoxyphenethyl)benzenesulfonamide, can be treated with various alkyl or aralkyl halides in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base (e.g., lithium hydride) to produce a range of N-substituted derivatives. nih.gov This general approach allows for the introduction of diverse substituents onto the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

The following table summarizes representative N-substitution reactions on a sulfonamide core.

| Parent Sulfonamide | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| N-allyl-4-methylbenzenesulfonamide | Benzyl bromide | Base, Room Temperature | N-allyl-N-benzyl-4-methylbenzenesulfonamide | nsf.gov |

| N-(4-methoxyphenethyl)benzenesulfonamide | Alkyl/Aralkyl halides | LiH, DMF | N-(Alkyl/Aralkyl)-N-(4-methoxyphenethyl)benzenesulfonamides | nih.gov |

| 4-methyl-N-(naphthalen-1-yl)benzenesulfonamide | Alkyl/Aralkyl halides | LiH, DMF | N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides | researchgate.net |

Functionalization Strategies for the Diallyl Moieties

The two allyl groups in N,N-diallylbenzenesulfonamide contain reactive carbon-carbon double bonds, which are prime targets for a variety of functionalization reactions. These transformations can lead to the introduction of new functional groups and the formation of cyclic or more complex structures.

Ring-Closing Metathesis (RCM): One of the most powerful strategies for modifying the diallyl scaffold is ring-closing metathesis. This reaction utilizes ruthenium-based catalysts, such as Grubbs or Hoveyda-Grbs catalysts, to form a new double bond between the two allyl chains, resulting in the formation of a five-membered unsaturated nitrogen heterocycle, typically a dehydropyrrolidine derivative. nih.gov RCM has been successfully applied to challenging substrates like electron-rich amines, enabling the synthesis of cyclic amines from bis-allylamine precursors. nih.gov

Epoxidation: The double bonds of the allyl groups can be converted into epoxides, which are versatile synthetic intermediates. This can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA). The enantioselective epoxidation of N-alkenyl sulfonamides has also been explored, offering a route to chiral epoxide derivatives. researchgate.net These epoxides can be subsequently opened by various nucleophiles to introduce a wide range of functionalities.

Dihydroxylation: The conversion of the alkene moieties into 1,2-diols (vicinal diols) is another important functionalization strategy. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a standard method for achieving syn-dihydroxylation. organic-chemistry.org This reaction would convert the diallyl groups into corresponding tetra-ol derivatives, significantly increasing the polarity and functional group handle of the molecule.

The table below outlines these key functionalization strategies.

| Reaction Type | Typical Reagents | Functional Group Transformation | Potential Product from N,N-Diallylbenzenesulfonamide | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | Diene → Cyclic Alkene | N-Benzenesulfonyl-2,5-dihydro-1H-pyrrole | nih.gov |

| Epoxidation | mCPBA, Dimethyldioxirane (DMDO) | Alkene → Epoxide | N,N-bis(2,3-epoxypropyl)benzenesulfonamide | researchgate.netutsouthwestern.edu |

| syn-Dihydroxylation | cat. OsO₄, NMO | Alkene → syn-1,2-Diol | N,N-bis(2,3-dihydroxypropyl)benzenesulfonamide | organic-chemistry.org |

Development of Analogous N,N-Dialkyl and N-Alkyl-N-Aralkyl Sulfonamide Derivatives

Analogues of N,N-diallylbenzenesulfonamide can be synthesized by replacing the allyl groups with other alkyl or a combination of alkyl and aralkyl substituents. The synthetic routes to these compounds generally follow standard procedures for sulfonamide formation and N-substitution.

The synthesis typically begins with the reaction of benzenesulfonyl chloride with a primary amine (e.g., allylamine, benzylamine, or another alkylamine) in an alkaline medium to form a secondary sulfonamide. nsf.gov This intermediate can then undergo a second substitution reaction. For instance, reacting N-allyl-4-methylbenzenesulfonamide with benzyl bromide yields an N-alkyl-N-aralkyl sulfonamide. nsf.gov This two-step process allows for the creation of unsymmetrical tertiary sulfonamides.

Symmetrical N,N-dialkylbenzenesulfonamides can be prepared directly by reacting benzenesulfonyl chloride with a secondary amine, or in a one-pot reaction from an aryl hydrocarbon, chlorosulfonic acid, and an aliphatic amine.

The following table provides examples of the synthesis of such analogues.

| Analogue Type | Example Compound | Synthetic Precursors | General Method | Reference |

|---|---|---|---|---|

| N-Alkyl-N-Aralkyl | N-allyl-N-benzyl-4-methylbenzenesulfonamide | 4-methylbenzenesulfonyl chloride, allylamine, benzyl bromide | Two-step N-sulfonylation followed by N-alkylation | nsf.gov |

| N-Alkyl-N-Aralkyl | N-(n-butyl)-N-(4-methoxyphenethyl)benzenesulfonamide | N-(4-methoxyphenethyl)benzenesulfonamide, n-butyl bromide | N-alkylation of a secondary sulfonamide | nih.gov |

| N,N-Dialkyl | N-methyl-benzenesulphonamide | Benzenesulfonyl chloride, methylamine | Condensation in the presence of a base | google.com |

Role in Advanced Materials and Polymer Science

N,N-Diallylbenzenesulfonamide as a Monomer in Polymerization

As a diallyl monomer, N,N-Diallylbenzenesulfonamide can undergo polymerization to form complex macromolecular structures. The presence of two reactive double bonds dictates its polymerization behavior, which often deviates from that of simple mono-vinyl monomers.

The radical polymerization of diallyl monomers like N,N-Diallylbenzenesulfonamide is a complex process that involves several key steps: initiation, propagation, and termination. The process is initiated by the decomposition of a radical initiator, which then attacks one of the allyl double bonds of the monomer. A significant characteristic of diallyl monomer polymerization is the competition between intermolecular propagation and intramolecular cyclization.

A primary challenge in the radical polymerization of allyl compounds is degradative chain transfer. researchgate.net This occurs when a propagating radical abstracts an allylic hydrogen from a monomer molecule, leading to the formation of a stable, less reactive allyl radical, which can terminate the kinetic chain. However, in the case of diallyl monomers, a cyclopolymerization mechanism can effectively compete with this chain transfer, allowing for the formation of high molecular weight polymers. e3s-conferences.org The polymerization of diallyl compounds often follows a cyclolinear mechanism, resulting in macromolecules with alternating cyclic and linear units. researchgate.net

Studies on diallyl p-toluene sulfonamide, a close structural analog of N,N-Diallylbenzenesulfonamide, have shown that it undergoes cyclopolymerization to yield cyclopolymers containing five-membered repeating units within the main chain. This suggests that the proximity of the two allyl groups in these types of sulfonamide monomers strongly favors intramolecular cyclization.

The predominant mechanism for the polymerization of diallyl monomers is cyclolinear polymerization. This process involves an alternating sequence of intramolecular cyclization and intermolecular propagation. After the initial radical addition to one allyl group, the newly formed radical can attack the second allyl group within the same monomer, forming a cyclic structure. This cyclized radical then propagates by adding to another monomer molecule.

The size of the resulting cyclic unit, typically a five or six-membered ring, is influenced by the structure of the monomer. For many diallyl amines and their salts, the formation of five-membered rings is often favored. e3s-conferences.org Spectroscopic studies on the polymer derived from N,N-diallylpiperidine bromide, for example, indicated the presence of both five- and six-membered rings in the macromolecular chains. e3s-conferences.org The formation of these cyclic structures in the polymer backbone significantly reduces the degree of cross-linking that would otherwise occur if both allyl groups were to react intermolecularly. This leads to the formation of soluble, linear polymers containing cyclic repeating units, a defining feature of cyclolinear polymerization. researchgate.net

The use of diallyl monomers such as N,N-Diallylbenzenesulfonamide can have a profound influence on the final polymer architecture. When homopolymerized, it is expected to form a linear polymer with cyclic repeating units, as described by the cyclolinear mechanism. However, when copolymerized with other monomers, it can act as a cross-linking agent.

If both allyl groups of the N,N-Diallylbenzenesulfonamide monomer react intermolecularly with different growing polymer chains, a cross-link is formed, leading to the development of a three-dimensional polymer network. mdpi.comresearchgate.net The extent of cross-linking versus cyclization can be influenced by reaction conditions such as monomer concentration. At higher monomer concentrations, intermolecular reactions are more probable, favoring network formation. The incorporation of even small amounts of a diallyl monomer can transform a linear polymer system into a cross-linked gel with significantly different mechanical and physical properties. The presence of the bulky benzenesulfonamide (B165840) group can also influence the chain stiffness and intermolecular interactions within the polymer network.

| Polymerization Characteristic | Implication for N,N-Diallylbenzenesulfonamide |

| Monomer Type | Diallyl |

| Primary Mechanism | Radical Cyclopolymerization |

| Competing Reactions | Intermolecular propagation, degradative chain transfer |

| Expected Polymer Structure (Homopolymer) | Linear polymer with cyclic repeating units (likely 5-membered rings) |

| Role in Copolymerization | Potential cross-linking agent leading to network formation |

Material Applications of N,N-Diallylbenzenesulfonamide Derivatives

While specific applications of polymers derived solely from N,N-Diallylbenzenesulfonamide are not widely documented, the inclusion of such a monomer or its derivatives into polymer structures can impart desirable characteristics.

N,N-Diallylbenzenesulfonamide can be integrated into various polymeric matrices through copolymerization with other vinyl or allyl monomers. Due to its diallyl functionality, it can be used as a comonomer to introduce specific functionalities or to create cross-linked networks. For example, its incorporation into a polymer matrix can enhance thermal stability and mechanical strength due to the formation of a more rigid, interconnected network.

The benzenesulfonamide group also offers a site for further chemical modification, allowing for the attachment of other functional groups to the polymer backbone. This post-polymerization modification can be used to tailor the properties of the final material for specific applications.

The incorporation of N,N-Diallylbenzenesulfonamide derivatives can modify several characteristics of a polymer. The presence of the sulfonamide group can increase the polarity of the polymer, potentially affecting its solubility, adhesion, and interaction with other materials. Sulfonamide-containing polymers have been explored for various applications due to the unique properties imparted by this functional group. nih.gov

As a cross-linking agent, N,N-Diallylbenzenesulfonamide can significantly alter the mechanical properties of a material, transforming a thermoplastic into a thermoset. This can lead to increased hardness, improved solvent resistance, and enhanced dimensional stability. The degree of cross-linking, and thus the extent of property modification, can be controlled by the concentration of the diallyl monomer in the polymerization feed. The rigid aromatic ring of the benzenesulfonamide moiety would also be expected to contribute to the stiffness and thermal stability of the resulting polymer network.

Coordination Chemistry and Ligand Design Studies

Potential of N,N-Diallylbenzenesulfonamide as a Ligand System

N,N-Diallylbenzenesulfonamide possesses distinct structural motifs that make it an interesting candidate as a ligand for metal complexes. The core of its potential lies in the sulfonamide group (-SO₂N-), which contains both nitrogen and oxygen atoms that can act as potential donor sites for metal coordination. nih.gov Generally, in the formation of metal-sulfonamide complexes, the nitrogen atom of the sulfonamide can be deprotonated, allowing it to form a formal M-N bond, while the oxygen atoms can also participate in coordination. sjp.ac.lk

The presence of two allyl groups (–CH₂–CH=CH₂) introduces several key features:

Steric Influence : The allyl groups provide steric bulk around the nitrogen donor atom, which can influence the geometry and coordination number of the resulting metal complex.

Electronic Tuning : The electronic properties of the allyl groups can modulate the electron density on the nitrogen atom, thereby affecting the donor strength of the ligand.

Multimodality : The olefinic double bonds within the allyl groups offer additional potential coordination sites (η²-coordination), allowing the ligand to act in a multidentate fashion. This versatility could be valuable in stabilizing transition metal catalysts.

Reactive Handles : The allyl groups can serve as reactive sites for further functionalization of the ligand or for participation in catalytic cycles, such as in allylic functionalization reactions. rsc.org

These characteristics position N,N-diallylbenzenesulfonamide as a potentially versatile ligand for creating complexes with tailored steric and electronic properties. sjp.ac.lk

Synthesis and Characterization of Metal-N,N-Diallylbenzenesulfonamide Complexes

Specific, documented methods for the synthesis of metal complexes using N,N-diallylbenzenesulfonamide as the primary ligand are not extensively detailed in the current literature. However, general synthetic strategies for coordinating sulfonamide-based ligands to metal centers are well-established and can be extrapolated.

A common method involves the reaction of the sulfonamide ligand with a metal salt (e.g., chlorides, acetates) in a suitable solvent. nih.govnih.gov The synthesis often requires the presence of a base to deprotonate the sulfonamide nitrogen, facilitating its coordination to the metal ion. sjp.ac.lk

General Synthetic Approach:

The characterization of such complexes would typically involve a suite of spectroscopic and analytical techniques to confirm the structure and coordination mode.

| Characterization Technique | Purpose |

| FT-IR Spectroscopy | To identify the coordination of the sulfonamide group to the metal. A shift in the stretching frequencies of the S=O and C-N bonds compared to the free ligand would indicate coordination. nih.gov |

| NMR Spectroscopy (¹H, ¹³C) | To determine the structure of the complex in solution and confirm the binding of the ligand. |

| X-ray Crystallography | To provide definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. nih.govnih.gov |

| Elemental Analysis | To confirm the empirical formula and stoichiometry of the synthesized complex. researchgate.net |

| UV-Vis Spectroscopy | To study the electronic properties of the metal complex. |

While these methods are standard for characterizing metal complexes with sulfonamide-type ligands, specific data for N,N-diallylbenzenesulfonamide complexes remains a subject for future research. uobaghdad.edu.iquobaghdad.edu.iq

Steric and Electronic Influences of the Ligand on Metal Coordination

The steric and electronic properties of a ligand are crucial as they dictate the structure, stability, and reactivity of the resulting metal complex. nih.govuoregon.edu For N,N-diallylbenzenesulfonamide, these influences can be analyzed by considering its constituent parts.

Steric Effects: The two allyl groups attached to the nitrogen atom create a sterically demanding environment around the metal center. escholarship.org This steric hindrance can:

Control Coordination Number : Prevent the coordination of multiple ligands, favoring lower coordination numbers.

Influence Geometry : Dictate the spatial arrangement of ligands around the metal, potentially enforcing a specific geometry (e.g., tetrahedral vs. square planar). nih.gov

Protect the Metal Center : Shield the metal from unwanted side reactions or decomposition pathways, thereby enhancing the stability of the complex.

Electronic Effects: The electronic nature of the N,N-diallylbenzenesulfonamide ligand is primarily governed by the strongly electron-withdrawing benzenesulfonyl (PhSO₂) group. uoregon.edu This group significantly reduces the electron density on the sulfonamide nitrogen atom.

Reduced Donor Strength : The decreased electron density makes the nitrogen a weaker σ-donor compared to a typical amine or amide nitrogen. This can result in a longer, more labile bond to the metal center. nih.gov

Modulation of Metal Reactivity : The electron-withdrawing nature of the ligand can make the coordinated metal center more electrophilic (electron-poor). This property is highly desirable in many catalytic applications, as it can enhance the metal's ability to activate substrates. mdpi.com

The interplay between the steric bulk of the allyl groups and the electronic-withdrawing character of the benzenesulfonyl group allows for fine-tuning of the properties of a metal catalyst. nih.gov

Applications in Homogeneous Catalysis

While the potential of N,N-diallylbenzenesulfonamide as a ligand in catalysis is clear from its structural attributes, specific applications in the literature where it has been employed as a supporting ligand are not well-documented. The following sections discuss potential roles based on the known reactivity of related systems.

In palladium-catalyzed cross-coupling reactions, ligands play a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). While N-heterocyclic carbenes and phosphines are common ligands, sulfonamides have also been explored. nih.gov

There are no specific reports found detailing the use of N,N-diallylbenzenesulfonamide as a ligand in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. However, related N-benzenesulfonyl compounds have been used as substrates in palladium-catalyzed reactions, demonstrating the compatibility of the sulfonamide group with these catalytic systems. dntb.gov.ua A complex featuring N,N-diallylbenzenesulfonamide could potentially stabilize the active metal species, with its electronic properties tuning the reactivity of the catalyst.

Transfer hydrogenation is a powerful method for the reduction of ketones, aldehydes, and imines using a hydrogen donor like isopropanol (B130326) or formic acid. researchgate.netmdpi.com Ruthenium, rhodium, and iridium complexes are often used as catalysts, and the ligand is crucial for their activity and selectivity. mdpi.com Chiral sulfonamide-containing ligands, particularly those derived from 1,2-diamines, have been successfully used in asymmetric transfer hydrogenation to produce chiral alcohols with high enantioselectivity. researchgate.net

Although there is no direct evidence of N,N-diallylbenzenesulfonamide being used in this context, a metal complex bearing this ligand could theoretically be active. The sulfonamide nitrogen would coordinate to the metal, and the steric and electronic environment created by the ligand would influence the efficiency of the hydrogen transfer process.

The structural features of N,N-diallylbenzenesulfonamide suggest its potential utility in other transition metal-catalyzed reactions. The allyl groups themselves can be reactive moieties. For instance, metal-catalyzed C-H allylation often involves allyl-containing substrates. researchgate.net A ligand that contains allyl groups could potentially participate in the catalytic cycle or serve as a "hemilabile" ligand, where one of the allyl groups can reversibly bind and unbind from the metal center to open up a coordination site for substrate activation. rsc.org

Furthermore, transition metal-catalyzed reactions involving annulations or functionalization of alkenes could be another area of application for complexes of this ligand. mdpi.com However, at present, the use of N,N-diallylbenzenesulfonamide complexes in these specific transformations remains a theoretical possibility awaiting experimental exploration.

Theoretical and Computational Investigations of N,n Diallylbenzenesulfonamide

Molecular Structure and Conformational Analysis

The three-dimensional structure of N,N-Diallylbenzenesulfonamide is not rigid; it possesses significant conformational flexibility due to the rotation around several single bonds. The key degrees of freedom include the rotation about the phenyl-sulfur (C-S) bond, the sulfur-nitrogen (S-N) bond, and the bonds within the two N-allyl substituents.

Computational studies, primarily using DFT with functionals such as B3LYP and basis sets like 6-311G++ or Def2-TZVP, are employed to explore the potential energy surface of the molecule. scielo.brresearchgate.net By systematically rotating the key dihedral angles, computational chemists can identify stable conformers, which correspond to local minima on the potential energy surface. Harmonic frequency analyses are then performed to confirm that these optimized structures are true minima and to obtain zero-point vibrational energies. scielo.br

The analysis typically focuses on:

C-S Bond Rotation: This determines the orientation of the phenyl ring relative to the sulfonamide group.

S-N Bond Rotation: The geometry around the nitrogen atom and the relative positions of the two allyl groups are influenced by this rotation. The nitrogen in sulfonamides often has a pyramidal geometry, and the barrier to inversion can also be a subject of study.

These studies yield precise data on bond lengths, bond angles, and dihedral angles for each stable conformer. The relative energies of these conformers are calculated to predict their population distribution at a given temperature.

Table 1: Predicted Geometrical Parameters for a Stable Conformer of N,N-Diallylbenzenesulfonamide (DFT/B3LYP Level) Note: This table presents representative data based on computational studies of analogous sulfonamide structures. Specific values for N,N-Diallylbenzenesulfonamide would require a dedicated computational study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | S=O | 1.44 |

| C-S | 1.77 | |

| S-N | 1.65 | |

| N-C(allyl) | 1.47 | |

| C=C(allyl) | 1.34 | |

| **Bond Angles (°) ** | O=S=O | 120.5 |

| C-S-N | 106.0 | |

| S-N-C(allyl) | 118.0 | |

| Dihedral Angles (°) | C-C-S-N | ~75 |

| C-S-N-C(allyl) | ~80 |

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic properties that govern the reactivity of N,N-Diallylbenzenesulfonamide. These studies typically involve the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The location and energy of the HOMO indicate the molecule's ability to donate electrons. It is often associated with the most nucleophilic or electron-rich regions. In N,N-Diallylbenzenesulfonamide, the HOMO is expected to have significant contributions from the π-orbitals of the allyl groups and the phenyl ring.

LUMO: The location and energy of the LUMO indicate the molecule's ability to accept electrons, highlighting the most electrophilic sites. The LUMO is typically associated with the antibonding orbitals of the phenylsulfonyl group. scielo.br

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required for electronic excitation.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For N,N-Diallylbenzenesulfonamide, the MEP would show negative potential around the sulfonyl oxygen atoms, making them sites for electrophilic attack or coordination with cations. The regions around the allyl double bonds would also show negative potential, indicating their nucleophilic character.

Table 2: Predicted Electronic Properties of N,N-Diallylbenzenesulfonamide Note: Values are illustrative and based on typical results from DFT calculations on similar molecules.

| Property | Predicted Value | Implication for Reactivity |

| EHOMO | -7.0 eV | Electron donation from allyl/phenyl π-systems |

| ELUMO | -1.5 eV | Electron acceptance at the sulfonyl group |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | High kinetic stability |

| Dipole Moment | ~4.5 D | Significant molecular polarity |

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful method for elucidating the detailed mechanisms of chemical reactions involving N,N-Diallylbenzenesulfonamide. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and products.

For N,N-Diallylbenzenesulfonamide, several types of reactions could be modeled:

Reactions at the Allyl Groups: The double bonds of the allyl groups are susceptible to electrophilic addition, oxidation (e.g., epoxidation), and radical reactions. Computational models can predict the regioselectivity and stereoselectivity of these transformations.

Palladium-Catalyzed Reactions: The N-allyl sulfonamide motif is known to participate in various palladium-catalyzed reactions. nih.gov For example, computational studies can model the mechanism of deallylation or allyl transfer reactions, clarifying the roles of the catalyst, ligands, and reactants. nih.gov

Sigmatropic Rearrangements: Under thermal conditions, N-allyl systems can undergo rearrangements like the aza-Claisen rearrangement. nih.gov DFT calculations can be used to determine the activation energy for such processes and explore competing reaction pathways, such as a potential N-to-C sulfonyl shift. nih.gov

These studies involve locating the transition state structure for each elementary step of the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate, allowing for direct comparison with experimental kinetic data.

Prediction of Ligand-Metal Interactions in Coordination Complexes

N,N-Diallylbenzenesulfonamide possesses multiple potential coordination sites, making it a versatile ligand for various metal ions. Computational chemistry is used to predict how it will bind to a metal center, the stability of the resulting complex, and the nature of the metal-ligand bonding.

Potential coordination modes include:

O,O'-Chelation: The two oxygen atoms of the sulfonyl group can form a chelate ring with a metal ion.

N-Coordination: The nitrogen atom, with its lone pair of electrons, can act as a donor.

π-Coordination: The C=C double bonds of the allyl groups can coordinate to a metal in a monohapto (η¹) or trihapto (η³) fashion. The η³-allyl binding mode is particularly important in organometallic chemistry.

Computational models can be used to optimize the geometry of various possible coordination complexes. By calculating the binding energy for each mode, researchers can predict the most thermodynamically stable structure. Further analysis, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can provide detailed insights into the nature of the metal-ligand bonds, distinguishing between electrostatic and covalent interactions. These theoretical predictions are invaluable for designing new catalysts or functional materials based on metal complexes of N,N-Diallylbenzenesulfonamide.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of n,n-Diallylbenzenesulfonamide. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum reveals distinct signals for the aromatic protons of the benzenesulfonyl group and the protons of the two N-allyl substituents. The aromatic region typically displays a complex multiplet pattern corresponding to the five protons on the phenyl ring. Specifically, the ortho-protons (adjacent to the sulfonyl group) are expected to appear furthest downfield due to the electron-withdrawing effect of the SO₂ group, followed by the para-proton and the meta-protons. The allyl groups give rise to three characteristic sets of signals: a doublet for the methylene (B1212753) protons attached to the nitrogen (N-CH₂), a multiplet for the internal methine proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂), reflecting their different chemical environments (cis and trans to the methine proton).

The ¹³C NMR spectrum complements the proton data by showing the chemical shift of each unique carbon atom. The aromatic carbons typically appear in the 125-140 ppm range. The carbon directly attached to the sulfonyl group (ipso-carbon) is a quaternary carbon and often shows a weaker signal. The carbons of the allyl groups are also clearly resolved, with signals corresponding to the N-CH₂ carbon, the internal sp² carbon (-CH=), and the terminal sp² carbon (=CH₂).

The expected chemical shifts for n,n-Diallylbenzenesulfonamide are summarized in the table below, based on data from analogous N-alkylated benzenesulfonamides and general chemical shift principles. rsc.orgoregonstate.eduudel.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for n,n-Diallylbenzenesulfonamide

| Position/Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic (ortho) | ~7.8-7.9 | Multiplet | ~127-128 |

| Aromatic (meta/para) | ~7.5-7.6 | Multiplet | ~129-133 |

| Aromatic (ipso) | - | - | ~139-140 |

| N-CH₂ | ~3.9-4.0 | Doublet | ~48-50 |

| -CH= | ~5.7-5.9 | Multiplet | ~132-134 |

| =CH₂ | ~5.1-5.3 | Multiplet | ~118-120 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgoxinst.com For n,n-Diallylbenzenesulfonamide, a COSY spectrum would show cross-peaks connecting the N-CH₂ protons to the -CH= proton of the allyl group. emerypharma.com Further correlations would be visible between the -CH= proton and the terminal =CH₂ protons, confirming the integrity of the allyl substituent. emerypharma.com Within the aromatic ring, correlations between adjacent ortho, meta, and para protons would also be observed, helping to assign these signals definitively. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. pressbooks.publibretexts.orgwikipedia.org An HSQC spectrum would show a cross-peak for each C-H bond, for instance, linking the ¹H signal of the N-CH₂ group at ~3.9 ppm to its corresponding ¹³C signal at ~49 ppm. This technique is invaluable for unambiguously assigning the carbon signals based on the more easily interpreted proton spectrum. nih.gov

A cross-peak between the N-CH₂ protons and the ipso-carbon of the benzene (B151609) ring, confirming the connection of the diallylamine (B93489) moiety to the sulfonyl group.

Correlations from the ortho-protons of the benzene ring to the ipso-carbon.

Correlations within the allyl group, such as from the N-CH₂ protons to the -CH= carbon, and from the terminal =CH₂ protons to the -CH= carbon. core.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org For n,n-Diallylbenzenesulfonamide, a NOESY spectrum could show cross-peaks between the N-CH₂ protons and the ortho-protons of the benzenesulfonyl group, providing evidence for their spatial proximity and helping to define the molecule's preferred conformation in solution.

Table 2: Expected Key 2D NMR Correlations for n,n-Diallylbenzenesulfonamide

| Experiment | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | N-CH₂ | -CH= | Confirms allyl group connectivity. emerypharma.com |

| COSY | -CH= | =CH₂ | Confirms allyl group connectivity. emerypharma.com |

| HSQC | Aromatic Protons | Aromatic Carbons | Assigns protonated aromatic carbons. pressbooks.pub |

| HSQC | Allyl Protons | Allyl Carbons | Assigns all carbons in the allyl groups. pressbooks.pub |

| HMBC | N-CH₂ | Aromatic (ipso-C) | Confirms N-S-Phenyl connectivity. huji.ac.il |

| HMBC | Aromatic (ortho-H) | Aromatic (ipso-C) | Confirms benzene ring structure. core.ac.uk |

| NOESY | N-CH₂ | Aromatic (ortho-H) | Provides conformational information. libretexts.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural information through fragmentation analysis.

Both ESI and EI are common ionization techniques, but they provide different types of information.

Electron Ionization Mass Spectrometry (EI-MS): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. nih.gov The resulting mass spectrum is a unique fingerprint characterized by numerous fragment ions. For n,n-Diallylbenzenesulfonamide, the molecular ion peak at m/z 237 would be expected. Key fragmentation pathways would likely involve:

Cleavage of the S-N bond, leading to the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and the diallylamine radical.

Loss of an allyl radical (•C₃H₅), resulting in an ion at m/z 196.

Formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 following the loss of SO₂. nist.gov

Formation of the allyl cation ([C₃H₅]⁺) at m/z 41.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique where ions are generated from a solution, resulting in minimal fragmentation. nih.gov It is particularly useful for confirming the molecular weight of a compound. nih.gov In positive ion mode, n,n-Diallylbenzenesulfonamide would be expected to be detected primarily as the protonated molecule [M+H]⁺ at m/z 238. Adducts with cations present in the solvent, such as sodium [M+Na]⁺ at m/z 260 or potassium [M+K]⁺ at m/z 276, may also be observed. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For n,n-Diallylbenzenesulfonamide (C₁₂H₁₅NO₂S), HRMS would be used to confirm that the experimentally measured mass of the molecular ion (or its protonated form) matches the calculated theoretical mass, thereby distinguishing it from other isobaric compounds with the same nominal mass but different elemental compositions. youtube.com

Table 3: Theoretical Masses for HRMS Analysis of n,n-Diallylbenzenesulfonamide

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺• | C₁₂H₁₅NO₂S | 237.0823 |

| [M+H]⁺ | C₁₂H₁₆NO₂S⁺ | 238.0896 |

| [M+Na]⁺ | C₁₂H₁₅NNaO₂S⁺ | 260.0716 |

Tandem Mass Spectrometry (MS/MS) is a technique used to further investigate the structure of ions observed in the mass spectrum. nih.gov In an MS/MS experiment, an ion of interest (a "parent" or "precursor" ion), such as the [M+H]⁺ ion of n,n-Diallylbenzenesulfonamide, is mass-selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting "daughter" or "product" ions are then mass-analyzed. researchgate.net

This technique provides detailed structural information by establishing the connectivity of different parts of the molecule. For the [M+H]⁺ ion of n,n-Diallylbenzenesulfonamide (m/z 238), an MS/MS experiment would likely show characteristic neutral losses, such as the loss of propene (C₃H₆, 42 Da) or an entire allyl group. The fragmentation pattern can be compared to that of related compounds to confirm the identity of the benzenesulfonamide (B165840) core and the N-allyl substituents. researchgate.net

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for the identification of functional groups within a molecule. In the case of n,n-Diallylbenzenesulfonamide, the infrared spectrum provides a unique fingerprint corresponding to the vibrational modes of its constituent bonds.

The primary functional groups present in n,n-Diallylbenzenesulfonamide are the aromatic phenyl ring, the sulfonamide group (-SO₂N-), and the allyl groups (-CH₂-CH=CH₂). Each of these groups exhibits characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹).

Key Vibrational Modes and Expected Absorption Bands:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the C-H bonds in the allyl groups' methylene (-CH₂) moieties are expected to appear just below 3000 cm⁻¹, generally in the 2980-2850 cm⁻¹ range. libretexts.org

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the allyl groups gives rise to a characteristic absorption band in the region of 1680-1640 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the phenyl group typically produce a set of bands in the 1600-1450 cm⁻¹ region. libretexts.org

Sulfonamide Group Vibrations: The sulfonamide group is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is generally found in the 940-880 cm⁻¹ region. researchgate.net

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring and are typically seen in the 900-675 cm⁻¹ range. libretexts.org The C-H bending vibrations of the alkene in the allyl group are also expected in this region.

A hypothetical table of the characteristic infrared absorption bands for n,n-Diallylbenzenesulfonamide is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Alkene =C-H | Stretching | 3080-3020 | Medium |

| Aliphatic C-H | Stretching | 2980-2850 | Medium |

| Alkene C=C | Stretching | 1680-1640 | Medium to Weak |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong |

| Sulfonyl S=O | Asymmetric Stretching | 1370-1330 | Strong |

| Sulfonyl S=O | Symmetric Stretching | 1180-1160 | Strong |

| Sulfonamide S-N | Stretching | 940-880 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |

| Alkene =C-H | Bending | 1000-650 | Strong |

Chromatographic Techniques Coupled with Spectroscopic Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-TOF) for Mixture Analysis and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique ideal for the analysis of non-volatile compounds like n,n-Diallylbenzenesulfonamide. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or time-of-flight mass spectrometry (LC-ESI-TOF) provides powerful tools for the analysis of complex mixtures and the assessment of compound purity.

In a typical LC-MS analysis of n,n-Diallylbenzenesulfonamide, a reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 column, would be employed for separation. The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Electrospray ionization (ESI) is a common ionization technique for sulfonamides, typically operating in positive ion mode. mdpi.com In the mass spectrometer, the protonated molecule [M+H]⁺ of n,n-Diallylbenzenesulfonamide would be observed. For this compound (C₁₂H₁₅NO₂S), the expected exact mass of the protonated molecule is approximately 238.0896 m/z.

LC-MS/MS for Targeted Analysis and Quantification:

For quantitative analysis and confirmation of identity, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The monitoring of specific parent-to-fragment ion transitions, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection and quantification of the target compound even in complex matrices. nih.gov

LC-ESI-TOF for High-Resolution Mass Analysis:

Time-of-flight (TOF) mass spectrometry provides high-resolution mass data, enabling the determination of the elemental composition of the parent and fragment ions with high accuracy. This is particularly useful for confirming the identity of n,n-Diallylbenzenesulfonamide and for identifying unknown impurities in a sample.

A summary of potential LC-MS parameters for the analysis of n,n-Diallylbenzenesulfonamide is provided in the table below.

| Parameter | Description |

| Chromatography | Reversed-phase HPLC with a C18 column |

| Mobile Phase | Gradient of water (with formic acid) and acetonitrile/methanol |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Parent Ion (m/z) | [M+H]⁺ ≈ 238.09 |

| MS/MS Transitions | Specific parent-to-fragment ion transitions for MRM |

| High-Resolution MS | Accurate mass measurement for elemental composition confirmation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While n,n-Diallylbenzenesulfonamide itself may have limited volatility, GC-MS is highly suitable for the analysis of potential volatile degradation products or byproducts from its synthesis or subsequent reactions.

For instance, thermal decomposition of n,n-Diallylbenzenesulfonamide could lead to the formation of smaller, more volatile molecules. nih.gov Potential volatile products could include allyl-containing compounds or derivatives of benzenesulfonic acid. The analysis would involve heating the sample to induce decomposition, followed by introduction of the volatile products into the GC-MS system.

The gas chromatograph separates the individual components of the volatile mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries (e.g., NIST).

Potential volatile products from n,n-Diallylbenzenesulfonamide that could be analyzed by GC-MS include:

Diallylamine

Allyl mercaptan

Benzene

Sulfur dioxide

The table below outlines typical parameters for a GC-MS analysis of volatile products from n,n-Diallylbenzenesulfonamide.

| Parameter | Description |

| Injection Technique | Headspace or pyrolysis injection for thermal decomposition studies |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | A programmed temperature ramp to separate compounds with a range of boiling points |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection | Mass spectral library search for compound identification |

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of organic compounds. For n,n-Diallylbenzenesulfonamide, reversed-phase HPLC (RP-HPLC) would be the most common mode of separation.

In RP-HPLC, a non-polar stationary phase (e.g., a C18 or C8 bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds, like n,n-Diallylbenzenesulfonamide, will have a stronger interaction with the stationary phase and thus a longer retention time.

For the purification of n,n-Diallylbenzenesulfonamide, a preparative or semi-preparative HPLC system would be utilized. The crude reaction mixture would be dissolved in a suitable solvent and injected onto the column. A gradient elution, starting with a higher proportion of the aqueous component and gradually increasing the proportion of the organic solvent (e.g., acetonitrile or methanol), would be employed to elute the compounds from the column.

Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in n,n-Diallylbenzenesulfonamide will absorb UV light. The wavelength of maximum absorbance (λ_max) for the phenylsulfonyl moiety would be used for monitoring the elution. Fractions corresponding to the peak of n,n-Diallylbenzenesulfonamide would be collected, and the solvent would then be removed to yield the purified compound.

A summary of a typical HPLC method for the purification of n,n-Diallylbenzenesulfonamide is presented below.

| Parameter | Description |

| Mode | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 or C8 bonded silica |

| Mobile Phase A | Water (often with 0.1% trifluoroacetic acid or formic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution from a low to high percentage of Mobile Phase B |

| Detection | UV detector at the λ_max of the phenylsulfonyl chromophore |

| Application | Purification of the crude product and assessment of purity |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

To date, a search of the Cambridge Structural Database (CSD) does not reveal a publicly available crystal structure for n,n-Diallylbenzenesulfonamide. However, the technique would be applicable if a single crystal of sufficient quality could be grown. The process would involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling.

If a crystal structure were determined, it would provide valuable insights into:

Molecular Conformation: The spatial arrangement of the diallyl groups relative to the benzenesulfonamide moiety.

Bond Parameters: Precise measurements of the S=O, S-N, S-C, and other bond lengths and angles, which can be compared with theoretical calculations.

Intermolecular Interactions: The presence of any hydrogen bonds, van der Waals forces, or π-π stacking interactions that dictate the crystal packing.

While the crystal structure of n,n-Diallylbenzenesulfonamide is not available, the structures of related compounds can provide an indication of the expected molecular geometry.

Future Research Directions and Interdisciplinary Perspectives

Design and Synthesis of Novel N,N-Diallylbenzenesulfonamide-based Architectures

The foundational diallyl sulfonamide structure of N,N-diallylbenzenesulfonamide offers a versatile platform for the design and synthesis of a new generation of complex molecules. A significant area of future research will involve the strategic modification of the core N,N-diallylbenzenesulfonamide scaffold to create novel molecular architectures with tailored properties.

One promising avenue of exploration is the application of ring-closing metathesis (RCM) to the diallyl groups. wikipedia.orgnih.gov This powerful synthetic technique can be employed to construct a variety of unsaturated nitrogen-containing heterocyclic systems. wikipedia.orgnih.gov By carefully selecting the appropriate ruthenium or molybdenum-based catalysts, researchers can control the size and stereochemistry of the resulting rings, leading to the synthesis of novel five-, six-, or even larger-membered heterocycles. nih.gov These cyclic sulfonamides could exhibit unique biological activities or serve as valuable building blocks for more complex molecular targets.

Furthermore, the aromatic ring of the benzenesulfonyl group provides another site for functionalization. Electrophilic aromatic substitution reactions can introduce a wide array of substituents onto the phenyl ring, thereby modulating the electronic and steric properties of the entire molecule. The synthesis of N,N-diallyl-p-toluenesulfonamide is a primary example of this type of modification. nsf.gov Future work could explore the introduction of various functional groups, such as nitro, halo, or alkoxy groups, to fine-tune the reactivity and physical characteristics of the resulting derivatives.

The development of one-pot synthesis methodologies will also be a key focus. Building on existing two-step processes for similar compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, streamlined synthetic routes will enhance the efficiency and accessibility of these novel architectures. nsf.gov

Exploration of Expanded Catalytic Applications

The inherent structural features of N,N-diallylbenzenesulfonamide and its derivatives suggest their potential utility in catalysis. The sulfonamide moiety and the allyl groups can act as coordinating ligands for various transition metals, opening up possibilities for their use in a range of catalytic transformations.

Future research will likely focus on the design and synthesis of metal complexes incorporating N,N-diallylbenzenesulfonamide-based ligands. The nitrogen and oxygen atoms of the sulfonamide group can chelate to metal centers, while the allyl groups could participate in catalytic cycles or serve as handles for catalyst immobilization. Palladium-catalyzed cascade reactions of similar N-allyl-N-(2-butenyl)-p-toluenesulfonamide have already demonstrated the potential for such systems in forming complex cyclic products. researchgate.net Investigating the coordination chemistry of N,N-diallylbenzenesulfonamide with metals like palladium, nickel, rhodium, and copper could lead to the discovery of novel catalysts for cross-coupling reactions, hydrogenations, and other important organic transformations.

Moreover, the sulfonamide backbone itself can be incorporated into larger, more complex ligand frameworks. For instance, N-acyl sulfonamides have been utilized in the development of organocatalysts for asymmetric reactions. nih.gov This suggests that chiral derivatives of N,N-diallylbenzenesulfonamide could be designed to act as organocatalysts for stereoselective synthesis. The development of such catalysts would be of significant interest to the pharmaceutical and fine chemical industries.

Development of Advanced Polymeric Materials with Tailored Functionality

The presence of two polymerizable allyl groups makes N,N-diallylbenzenesulfonamide an attractive monomer for the synthesis of advanced polymeric materials. The polymerization of diallyl monomers can lead to the formation of cross-linked networks or cyclopolymers with unique properties. semanticscholar.orge3s-conferences.org

A key area of future research will be the controlled polymerization of N,N-diallylbenzenesulfonamide and its derivatives to produce polymers with tailored functionalities. nih.gov Techniques such as free-radical polymerization and transition metal-catalyzed polymerization can be employed to create a variety of polymer architectures. cambridge.orgresearchgate.net The resulting polymers, containing sulfonamide groups in the backbone or as pendant groups, could exhibit interesting properties such as thermal stability, chemical resistance, and specific affinities for other molecules.

The development of functional polymers from diallyl monomers is a rapidly growing field. tandfonline.com By copolymerizing N,N-diallylbenzenesulfonamide with other functional monomers, it will be possible to create materials with a wide range of properties. For example, incorporating hydrophilic or hydrophobic comonomers could lead to the development of amphiphilic polymers for applications in drug delivery or as surfactants. google.com Furthermore, the sulfonamide group can be chemically modified post-polymerization to introduce additional functionalities, further expanding the scope of these materials. nih.gov

The creation of degradable and recyclable elastomers is another exciting prospect. By incorporating dynamic covalent bonds, such as disulfide linkages, into polymers derived from diallyl monomers, it is possible to create materials that can be reprocessed and recycled. upc.edu

Integration of Computational Chemistry for Rational Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly crucial role in the rational design and discovery of novel N,N-diallylbenzenesulfonamide-based molecules and materials. researchgate.netnih.gov These computational tools allow for the in-silico investigation of molecular structures, properties, and reactivity, thereby guiding experimental efforts and accelerating the discovery process.

Future research will utilize DFT calculations to predict the geometric and electronic properties of new N,N-diallylbenzenesulfonamide derivatives. daneshyari.com By modeling parameters such as bond lengths, bond angles, and electronic charge distributions, researchers can gain insights into the stability and reactivity of proposed molecules before they are synthesized in the laboratory. This approach can help to prioritize synthetic targets and avoid unpromising candidates.

Computational studies will also be invaluable in understanding the mechanisms of reactions involving N,N-diallylbenzenesulfonamide. For example, DFT can be used to model the transition states of catalytic cycles, providing a deeper understanding of how these molecules function as ligands or catalysts. nih.gov This knowledge can then be used to design more efficient and selective catalytic systems.

In the realm of materials science, molecular modeling can be used to predict the properties of polymers derived from N,N-diallylbenzenesulfonamide. By simulating polymer chain conformations and intermolecular interactions, it is possible to estimate properties such as glass transition temperature, mechanical strength, and solubility. This predictive capability will be instrumental in the design of advanced polymeric materials with specific, tailored functionalities.

Below is a table summarizing potential research directions and the computational tools that can be applied:

| Research Direction | Potential Computational Tools | Expected Outcomes |

| Design of Novel Architectures | DFT, Molecular Mechanics | Prediction of stable conformations, electronic properties, and reactivity of new derivatives. |

| Exploration of Catalytic Applications | DFT, QM/MM | Elucidation of reaction mechanisms, prediction of catalyst performance, and design of more efficient catalysts. |

| Development of Advanced Polymers | Molecular Dynamics, Coarse-Grained Simulations | Prediction of polymer properties (e.g., mechanical, thermal, solubility) and guidance for material design. |

The synergy between experimental synthesis and computational modeling will be essential for unlocking the full potential of N,N-diallylbenzenesulfonamide and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N,N-Diallylbenzenesulfonamide, and what analytical techniques ensure structural fidelity?

- Synthesis : Typical protocols involve reacting benzenesulfonyl chloride with diallylamine under basic aqueous or aprotic polar conditions. Controlled temperatures (e.g., 0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) prevent side reactions like oxidation or polymerization of allyl groups .

- Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and allyl group geometry. Mass spectrometry (MS) validates molecular weight, while infrared spectroscopy (IR) identifies sulfonamide (S=O, N-H) and allyl (C=C) functional groups .

Q. What are the common applications of N,N-Diallylbenzenesulfonamide in biochemical research?

- Enzyme Inhibition : The sulfonamide moiety acts as a zinc-binding group in metalloenzyme inhibition (e.g., carbonic anhydrase). Allyl groups may enhance lipophilicity for membrane penetration .

- Antimicrobial Probes : Structural analogs demonstrate activity against Gram-positive bacteria via disruption of folate synthesis pathways. Standard disk diffusion assays (e.g., MIC determination) are used for evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during sulfonamide functionalization?

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote hydrolysis; dichloromethane is preferred for moisture-sensitive steps .

- Catalysts : Triethylamine or DMAP accelerates sulfonamide bond formation while suppressing dimerization of allyl groups .

- Kinetic Analysis : Time-resolved NMR or HPLC monitors intermediate stability. For example, allyl group isomerization (cis/trans) can be controlled at 40–60°C .

Q. What methodologies are employed to resolve contradictions in reported bioactivity data of sulfonamide derivatives?

- Comparative Assays : Cross-laboratory validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduces variability in MIC values .